
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as MK-677, is a drug that has been developed for its potential to increase growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels in the body. This compound has gained a lot of attention in scientific research due to its potential therapeutic applications in treating various medical conditions.
Mecanismo De Acción
The mechanism of action of MK-677 involves the activation of the ghrelin receptor, which is a G protein-coupled receptor that is primarily expressed in the hypothalamus. Activation of the ghrelin receptor leads to the release of N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide from the pituitary gland, which in turn stimulates the release of IGF-1 from the liver. The increased levels of this compound and IGF-1 in the body have been shown to have anabolic effects, including increased muscle mass and bone density.
Biochemical and Physiological Effects
MK-677 has been shown to have several biochemical and physiological effects in the body. These include increased this compound and IGF-1 levels, increased muscle mass, improved bone density, and improved cognitive function. In addition, MK-677 has also been shown to have a positive effect on sleep quality, which is thought to be due to its ability to increase this compound levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MK-677 in lab experiments is its ability to increase N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide and IGF-1 levels in the body. This can be useful for studying the effects of these hormones on various physiological processes. However, one of the limitations of using MK-677 is that it can be difficult to control the dosage and timing of administration, which can affect the results of the experiment.
Direcciones Futuras
There are several future directions for research on MK-677. One area of interest is its potential therapeutic applications for conditions such as muscle wasting and osteoporosis. In addition, further research is needed to fully understand the mechanism of action of MK-677 and its effects on various physiological processes. Finally, there is also a need for more research on the long-term safety and efficacy of MK-677.
Métodos De Síntesis
MK-677 is a synthetic compound that is chemically classified as a non-peptide growth hormone secretagogue. It was first synthesized in the early 1990s by a pharmaceutical company called Merck. The synthesis of MK-677 involves the reaction of cyclopropylamine with 3,4-dichlorophenyl isocyanate, followed by the addition of methylsulfonyl chloride to the resulting intermediate. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
MK-677 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. Some of the medical conditions that have been investigated include growth hormone deficiency, osteoporosis, muscle wasting, and obesity. In addition, MK-677 has also been studied for its potential to improve cognitive function and sleep quality.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(3,4-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c1-20(18,19)16(7-12(17)15-8-2-3-8)9-4-5-10(13)11(14)6-9/h4-6,8H,2-3,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJYDEMTMCELFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5769486.png)
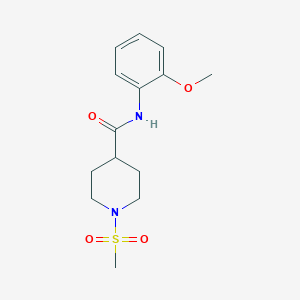

![5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5769518.png)
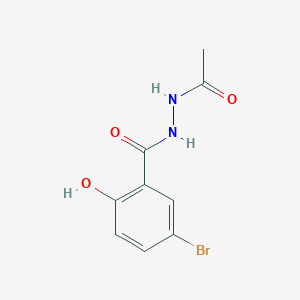
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5769522.png)
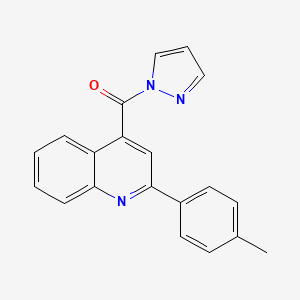
![4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B5769529.png)

![1-[(2-chloro-6-fluorophenyl)acetyl]indoline](/img/structure/B5769535.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5769541.png)
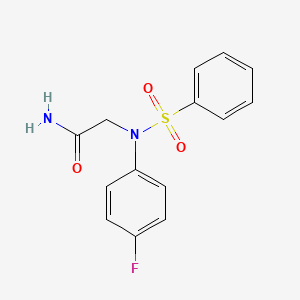
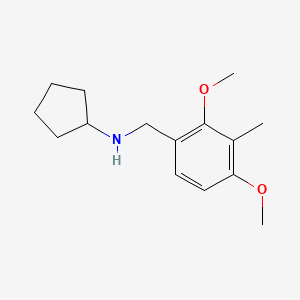
![2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5769566.png)